![molecular formula C9H7FO B073319 6-Fluoro-1-indanone CAS No. 1481-32-9](/img/structure/B73319.png)
6-Fluoro-1-indanone
Overview
Description
Synthesis Analysis
The synthesis of 6-Fluoro-1-indanone and related compounds often involves methods such as Friedel-Crafts alkylation or tandem Friedel-Crafts alkylation-cycloacylation reactions. An efficient one-pot synthesis approach has been reported, utilizing trifluoromethylated arylpropanoic acids, indanones, and dihydrocoumarins under superacidic conditions, highlighting the role of fluorine in enhancing the lipophilicity, bioavailability, and uptake of these molecules (Prakash et al., 2010).
Molecular Structure Analysis
The molecular structure of this compound analogs has been explored through X-ray crystallography, revealing diverse conformations and crystal packing patterns. The presence of fluorine influences the molecular geometry and intermolecular interactions, contributing to the unique physical and chemical properties of these compounds (Garcia et al., 1995).
Chemical Reactions and Properties
This compound and its derivatives participate in various chemical reactions, including electrophilic aromatic substitution, nucleophilic addition, and cyclization reactions. These reactions enable the synthesis of complex organic molecules with potential applications in drug discovery and material science. The fluorine atom in these compounds plays a crucial role in modulating their reactivity and selectivity in chemical transformations (Zhang et al., 2020).
Physical Properties Analysis
The physical properties of this compound derivatives, such as melting point, boiling point, and solubility, are influenced by the presence of the fluorine atom. Fluorination can enhance the compound's stability, volatility, and solubility in organic solvents, making them more suitable for various applications in organic synthesis and pharmaceutical development.
Chemical Properties Analysis
The chemical properties of this compound, including acidity, basicity, and reactivity towards various reagents, are significantly affected by the fluorine atom. Fluorine's high electronegativity and small size allow it to influence the electron density distribution within the molecule, affecting its chemical behavior in reactions and interactions with biomolecules.
Scientific Research Applications
Electrochemical Synthesis
6-Fluoro-1-indanone has been explored in the context of electrochemical synthesis. The fluorination of indanone derivatives, like 1-indanone, was examined in an Et3N · 4HF ionic liquid, indicating a notable adsorption effect on yield and product selectivity. This research is crucial in understanding the electrochemical pathways and conditions favorable for synthesizing fluorinated compounds, including this compound (Ilayaraja & Noel, 2010).
Organic Synthesis and Pharmaceuticals
Indanones, closely related to this compound, are recognized as valuable intermediates in synthesizing pharmaceutical and biologically active compounds. Research has demonstrated efficient methods for synthesizing fluorinated indanones, which play a pivotal role in drug design due to their enhanced lipophilicity and bioavailability owing to the presence of fluorine atoms (Prakash et al., 2010).
Fluorination of Ketones
The direct α-fluorination of ketones, including derivatives of 1-indanone, has been achieved using specific fluorination reagents. This process allows the regiospecific introduction of fluorine atoms into the ketone framework, demonstrating the versatility and importance of fluorine chemistry in modifying organic molecules, potentially including this compound for specific applications (Stavber et al., 2002).
Material Science and Electronics
This compound derivatives have been explored in material science, particularly in the synthesis of organic semiconductors. Their conjugated structures and the ability to fine-tune electronic properties make them suitable for applications in organic field effect transistors (OFET) and organic photovoltaics (OPV). The incorporation of fluorine atoms can significantly alter the electronic properties, making these compounds highly relevant in advanced electronic applications (Frederickson et al., 2017).
Polymer Solar Cells
In the field of renewable energy, this compound derivatives have been utilized in the design of fused-ring electron acceptors for polymer solar cells. The introduction of fluorine substituents into these molecules has shown to enhance electron mobility, alter absorption spectra, and improve photovoltaic properties, marking their significance in the development of high-efficiency solar energy devices (Dai et al., 2017).
Chemical Synthesis and Bioconversion
This compound and its derivatives are involved in various chemical synthesis and bioconversion processes. For instance, they have been used in the directed evolution of enzymes for improved selectivity in the bioconversion of indene to key intermediates in pharmaceutical synthesis. This highlights the compound's role in biotechnological applications and drug manufacturing processes (Zhang et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a fluorinated building block , and it’s often used in the synthesis of various pharmaceuticals and other organic compounds . .
Mode of Action
The mode of action of 6-Fluoro-1-indanone is also not well-documented. As a building block, it’s likely that its mode of action depends on the specific context of the compound it’s incorporated into. The fluorine atom in the compound could potentially interact with various biological targets, but the specifics would depend on the overall structure of the final compound .
Biochemical Pathways
Given its use as a building block in the synthesis of various compounds, it’s likely that the pathways it affects would be highly dependent on the specific compound it’s a part of .
Pharmacokinetics
It has a molecular weight of 150.15 and is soluble in methanol . Its GI absorption is predicted to be high, and it’s predicted to be BBB permeant . These properties suggest that it could potentially have good bioavailability, but this would need to be confirmed with further studies.
Result of Action
As a building block, its effects would likely be dependent on the specific compound it’s incorporated into .
Action Environment
Environmental factors could potentially influence the action, efficacy, and stability of this compound. For instance, it’s recommended to store the compound in a sealed container in a dry, room temperature environment . Additionally, it’s important to avoid dust formation when handling the compound .
properties
IUPAC Name |
6-fluoro-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUUCFIQQHEFEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364046 | |
Record name | 6-Fluoro-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1481-32-9 | |
Record name | 6-Fluoro-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Fluoro-1-indanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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